molecular formula C9H14F3N B2680543 (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole CAS No. 2165709-92-0

(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

Cat. No.: B2680543
CAS No.: 2165709-92-0
M. Wt: 193.213
InChI Key: JRHHMYBOXCSCDE-FXQIFTODSA-N
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Description

(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole is a useful research compound. Its molecular formula is C9H14F3N and its molecular weight is 193.213. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Aminomethylation of Electron-rich Aromatics : Indoles have been synthesized and functionalized through aminomethylation, which introduces an aminomethyl group onto indoles bearing various functional groups. This process, catalyzed by copper(II) and hafnium(IV) triflates in the presence of trimethylchlorosilane, yields primary amine derivatives with high efficiency, demonstrating the versatility of indoles in organic synthesis (Sakai et al., 2003).

Hydrogen Bonding and Crystal Structure : The hydrogen bonding networks and π-stacking in indole derivatives have been elucidated through crystallography, highlighting the structural intricacies that can influence the physical properties and reactivity of these compounds. This understanding is crucial for the design of new materials and pharmaceuticals (Mphahlele, 2018).

Palladium-catalyzed Reactions : The utility of palladium catalysis in the synthesis and functionalization of indoles underlines the importance of transition metal catalysis in modern organic synthesis. These methods offer efficient routes to complex molecules, which are essential in drug discovery and development (Cacchi & Fabrizi, 2005).

Fluorination and Trifluoromethylation : The introduction of fluorine or trifluoromethyl groups into indole nuclei has been achieved through various catalytic and direct functionalization methods. These modifications are critical for enhancing the biological activity and physical properties of pharmaceuticals and agrochemicals, demonstrating the ongoing innovation in indole chemistry (Pedroni & Cramer, 2016).

Molecular Interactions and Luminescence

Fluorescence Quenching and Luminescence : Indole derivatives exhibit unique photophysical properties, including fluorescence quenching and luminescence, which can be modulated by molecular interactions such as hydrogen bonding. These characteristics are valuable for developing new optical materials and sensors (Wiosna et al., 2004).

Properties

IUPAC Name

(2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h6-8,13H,1-5H2/t6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHHMYBOXCSCDE-FXQIFTODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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